
2-(Bromomethyl)-3,5-difluoropyridine
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes understanding the arrangement of atoms, the type of bonds between the atoms, and the shape of the molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Applications De Recherche Scientifique
Hyperbranched Polyelectrolytes Synthesis
2-(Bromomethyl)-3,5-difluoropyridine and related compounds have been used in the synthesis of hyperbranched polyelectrolytes. These polymers exhibit unique properties due to their branched structure and have potential applications in various fields, including materials science and nanotechnology. The synthesis involves poly(N-alkylation) of these monomers, resulting in new types of hyperbranched polyelectrolytes with specific structural and electronic properties. This research also includes kinetic studies and activation parameters to understand the reaction mechanisms and enhance the synthesis process (Monmoton et al., 2008).
Intermediate for Synthesis of Amphiphilic 1,4-Dihydropyridines
Derivatives of 2-(Bromomethyl)-3,5-difluoropyridine, like 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines, are important intermediates in the synthesis of lipid-like compounds based on the 1,4-dihydropyridine cycle. These compounds are crucial for developing various cationic 1,4-dihydropyridine derivatives and related heterocycles, which can have applications in medicinal chemistry and drug delivery systems (Rucins et al., 2020).
Spectroscopic and Computational Studies
2-(Bromomethyl)-3,5-difluoropyridine derivatives have been the subject of extensive spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Fourier Transform-Infrared (FT-IR) spectroscopies. These studies are crucial for characterizing the molecular structure, understanding the electronic properties, and predicting the reactivity of these compounds. Computational methods like density functional theory (DFT) have been employed to analyze the molecular orbitals and chemical reactivity indices, providing insights into the potential applications of these compounds in various fields, including materials science and sensor technology (Vural & Kara, 2017).
Synthesis of Functionalized Pyridine Derivatives
The reactivity of 2-(Bromomethyl)-3,5-difluoropyridine and its analogs has been exploited in the synthesis of various functionalized pyridine derivatives. These derivatives have potential applications in organic synthesis, pharmaceuticals, and agrochemicals. Studies have focused on developing efficient synthetic pathways, including cross-coupling reactions and exploring the potential of these derivatives in various organic transformations (Benmansour et al., 2000).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-3,5-difluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLSIJJZYPFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



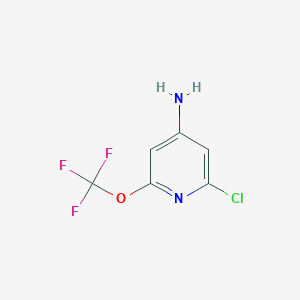
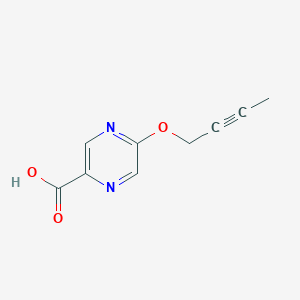


![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-acetyl-, 1,1-dimethylethyl ester](/img/structure/B3186325.png)
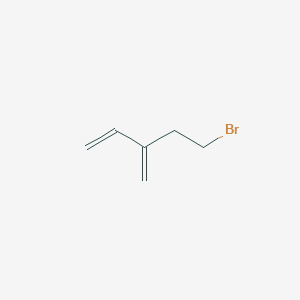
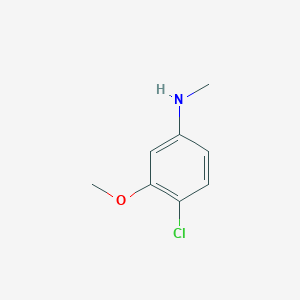
![2-(Piperidin-4-YL)-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B3186341.png)
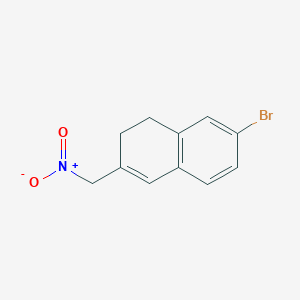

![[5-(Hydroxymethyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B3186377.png)
![(2S)-2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3186383.png)
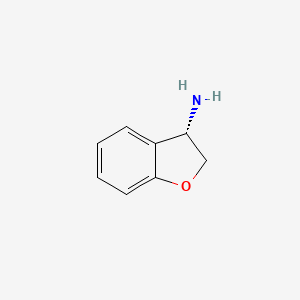
![2-Boc-8-(Pent-4-enyl)-2,8-diazaspiro[4.5]decane](/img/structure/B3186401.png)